

Chemical and Pharmacological Profile of DMXE

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Compound Focus: Deoxymethoxetamine

CAS No.: 2666932-45-0

Cat. No.: S11217249

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The table below summarizes the core technical data available for DMXE.

Property	Description
IUPAC Name	2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one [1] [2]
Chemical Formula	C ₁₅ H ₂₁ NO [1] [2]
Molecular Mass	231.339 g·mol ⁻¹ (theoretical) [1]
CAS Number	2666932-45-0 [2]
Structural Class	Arylcyclohexylamine [1] [3]
Primary Target	NMDA Receptor [3] [4] [2]
Primary Action	Non-competitive antagonist [3]
IC ₅₀ (NMDA-R)	0.679 mM (in vitro) [3]
Binding Site	PCP site on the NMDA receptor [3]

Experimental Protocol: Identification in Illicit Products

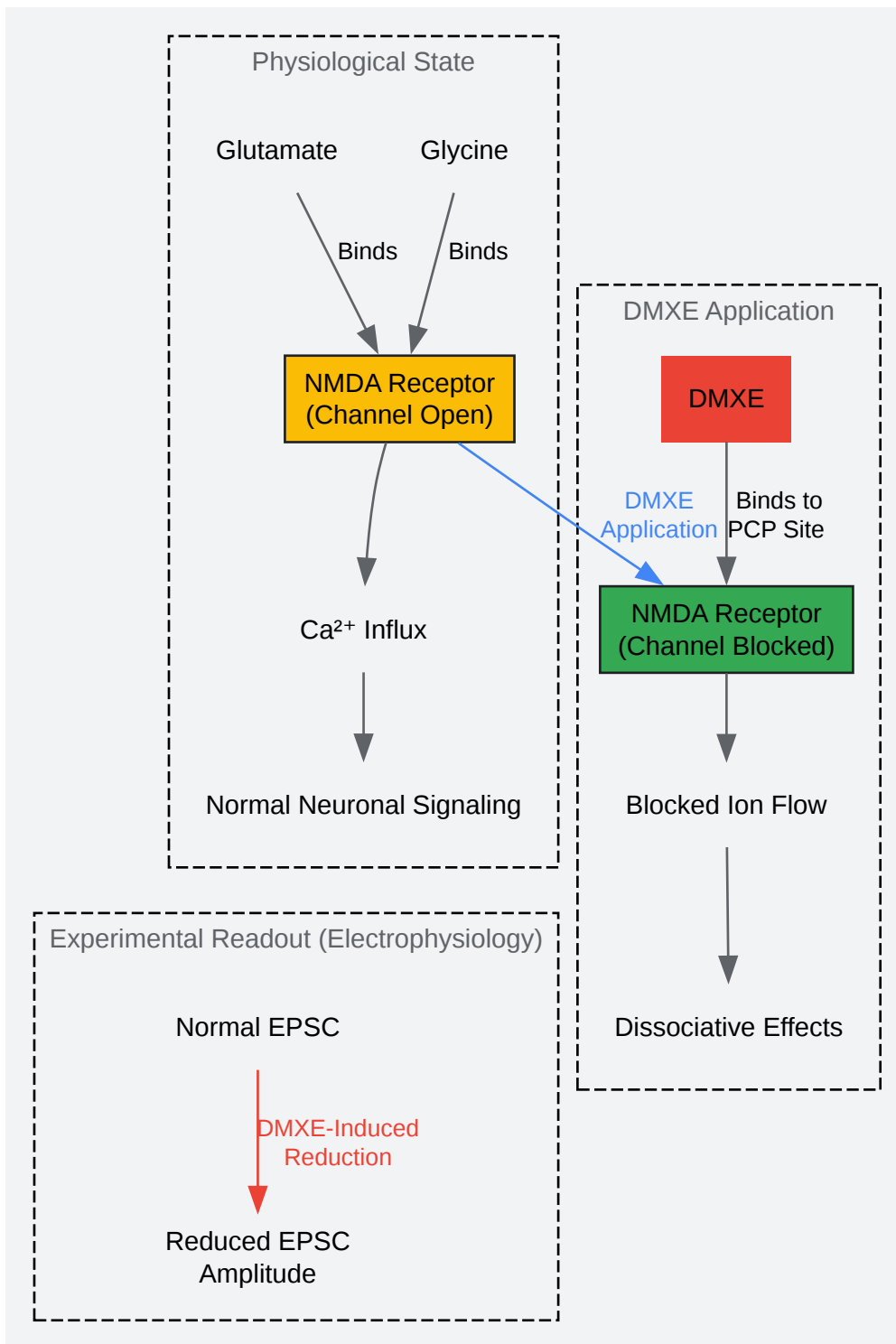
A 2022 study detailed the identification of DMXE in illegal products. Here is a generalized workflow based on standard analytical chemistry practices [5]:

- **Sample Preparation:** Accurately weigh a small amount (e.g., 1-10 mg) of the suspected product. Dissolve it in a suitable solvent like methanol or ethanol to prepare a stock solution for analysis [6] [2].
- **Instrumental Analysis**
 - **Gas Chromatography-Mass Spectrometry (GC-MS):** Inject 1 μL of the sample solution. Use helium as the carrier gas. The mass spectrometer will detect fragmented ions, providing a fingerprint for identification by comparison with known standards or spectral libraries.
 - **Nuclear Magnetic Resonance (NMR) Spectroscopy:** For structural confirmation, use ^1H -NMR and ^{13}C -NMR. Analyze the sample in a deuterated solvent. Compare the resulting spectrum to published data to confirm the molecular structure.
- **Data Interpretation:** Combine data from all techniques. The mass spectrum provides the fragmentation pattern, while NMR confirms the carbon and proton framework, allowing for definitive identification.

This methodology successfully distinguished DMXE from other MXE derivatives like MXPr and MXiPr [5].

Mechanism of Action and Signaling Pathway

DMXE primarily acts as a non-competitive antagonist at the **N-methyl-D-aspartate (NMDA) receptor** [3] [2]. It binds to the phencyclidine (PCP) site inside the receptor's ion channel, blocking the flow of calcium and sodium ions. This inhibition reduces excitatory synaptic transmission and leads to dissociative anesthetic effects [3] [4]. The following diagram illustrates this core signaling pathway and experimental observation method.



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DMXE's pathway from NMDA receptor antagonism to measurable experimental effects.

Comparative Analysis with Related Compounds

The table below places DMXE in context with its structural analogs and other well-known dissociatives, highlighting key pharmacological differences.

Compound	Primary Action	Aryl Substituent	N-Substituent	Cyclohexyl Modification	Key Research Notes
DMXE	NMDA antagonist [3] [2]	3-methylphenyl [1]	ethylamino [1]	2-keto [3]	Emerged as an MXE analog; limited human use history [3]
MXE (Methoxetamine)	NMDA antagonist [3]	3-methoxyphenyl	ethylamino	2-keto	Controlled substance; predecessor to DMXE [3] [5]
Ketamine	NMDA antagonist [4]	2-chlorophenyl	methylamino	2-keto	Well-established medical anesthetic [4]
PCP	NMDA antagonist [4]	phenyl	piperidine	-	Prototypical arylcyclohexylamine dissociative [4]
3-MeO-PCP	NMDA antagonist [4]	3-methoxyphenyl	piperidine	-	Potent designer dissociative [4]

Research Context and Future Directions

DMXE is a research chemical with a very limited history of human use. Its toxicity, metabolism, and long-term health effects have not been formally studied [3]. It emerged in online markets around 2020-2021, marketed as a potential legal replacement for the banned substance MXE [1] [3]. Future research directions

could include detailed metabolic profiling, thorough investigation of its binding affinity at other neurotransmitter systems, and comprehensive toxicological and addiction potential studies.

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